Cas no 899753-85-6 (1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea)

1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 化学的及び物理的性質
名前と識別子
-
- Urea, N-(2,5-difluorophenyl)-N'-(1-ethyl-1H-indol-3-yl)-
- 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
-
- インチ: 1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-9-11(18)7-8-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23)
- InChIKey: JUADBXDNGFUPJJ-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC(F)=CC=C1F)C(NC1C2=C(N(CC)C=1)C=CC=C2)=O
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2740-0609-15mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-2mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-10mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-20mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-5μmol |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-20μmol |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-3mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-5mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-10μmol |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2740-0609-1mg |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899753-85-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea 関連文献
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)ureaに関する追加情報
Introduction to 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS No. 899753-85-6)
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea, identified by its CAS number 899753-85-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorinated aromatic rings and indole derivatives, which are known for their diverse biological activities. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The core structure of 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea consists of a 2,5-difluorophenyl group linked to a urea moiety, which is further connected to a 1-ethyl-1H-indol-3-yl substituent. The incorporation of fluorine atoms into the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, while the indole ring contributes to its binding affinity with various biological targets. Such structural motifs are frequently explored in the design of novel therapeutic agents due to their potential to modulate biological pathways associated with diseases.
In recent years, there has been growing interest in fluorinated indole derivatives as pharmacological tools. The presence of fluorine atoms can significantly influence the pharmacokinetic properties of a compound, including its solubility, bioavailability, and interaction with biological targets. For instance, fluorine substitution can improve the binding affinity of a molecule to its receptor by increasing its electron density and hydrophobicity. This property has been leveraged in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
The urea functional group in 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea serves as a key pharmacophore that can interact with specific amino acid residues in protein targets. Urea-based compounds have been widely used in medicinal chemistry due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The combination of a fluorinated phenyl ring and an indole derivative with a urea linkage suggests that this compound may exhibit dual-targeting capabilities, making it a versatile scaffold for drug design.
Recent studies have highlighted the potential of indole derivatives as scaffolds for developing novel therapeutics. Indole compounds are known for their role in various biological processes, including neurotransmission, immune responses, and cell proliferation. The 1-ethyl-1H-indol-3-yl moiety in 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea may contribute to its ability to modulate these pathways by interacting with receptors or enzymes involved in disease mechanisms. Furthermore, the ethyl group attached to the indole ring can enhance the compound's solubility and improve its pharmacokinetic profile.
The synthesis of 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring typically requires specialized synthetic methodologies, such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. The subsequent coupling of the urea moiety with the indole derivative necessitates careful optimization to achieve regioselectivity and minimize side reactions.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea with potential biological targets. These studies suggest that the compound may bind to proteins involved in cancer progression and inflammation by occupying specific binding pockets characterized by hydrophobic and polar interactions. The presence of fluorine atoms is predicted to enhance these interactions by increasing the electron density in critical regions of the molecule.
In preclinical studies, 1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-y]urea has demonstrated promising activity against several disease models. For example, preliminary data indicate that this compound may inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. Additionally, its ability to modulate inflammatory pathways suggests potential therapeutic applications in autoimmune diseases and chronic inflammation. These findings underscore the importance of further investigation into this compound's pharmacological properties.
The development of novel drugs often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. In vitro assays are commonly employed to evaluate the cytotoxicity and target engagement properties of compounds like 1-(2,5-difluorophenyl)-3-(1 ethyl 13 H-indol 13 yl]urea. These assays provide valuable insights into how a molecule interacts with biological systems at a cellular level, helping researchers identify potential liabilities early in the drug discovery process.
Advances in high-throughput screening (HTS) technologies have accelerated the identification of lead compounds for drug development. HTS platforms enable researchers to rapidly test thousands of compounds against various biological targets, streamlining the process of identifying promising candidates for further optimization. The structural features of [cas no89975385 6] make it an attractive candidate for HTS campaigns aimed at discovering new therapeutics for unmet medical needs.
The role of computational tools in modern drug discovery cannot be overstated. Molecular docking simulations have been used extensively to predict how [cas no89975385 6] might interact with different protein targets based on its chemical structure. These simulations help guide experimental efforts by identifying potential binding sites and optimizing molecular interactions for improved efficacy.
Future directions in research on [cas no89975385 6] may include exploring its mechanism of action through detailed biochemical studies and investigating its potential as an intermediate for synthesizing more complex derivatives with enhanced pharmacological properties. Additionally,the development of novel synthetic routes could improve scalability and cost-effectiveness,facilitating broader access to this promising compound for therapeutic applications。
899753-85-6 (1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea) 関連製品
- 2229569-43-9(3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine)
- 1216259-23-2(1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone)
- 629-54-9(Hexadecanamide)
- 2361801-23-0(N-[1-(1-Cyclopropylethyl)-1H-pyrazol-4-yl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
- 1171665-11-4(1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole)
- 19039-01-1(ethyl N-propionylglycinate)
- 5275-04-7(3-(pyridin-3-ylmethyl)-1H-indole)
- 2090590-80-8(2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one)
- 54660-78-5(4-chloropyrimidin-5-amine)
- 2034332-43-7(1-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)


